N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H19FN2O4 and its molecular weight is 358.369. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Research has been conducted on the synthesis of novel compounds with similar structural features for potential biological activities. For example, the synthesis of various derivatives aiming for anti-inflammatory properties was explored by Sunder and Maleraju (2013), demonstrating the interest in developing therapeutically relevant molecules from similar chemical scaffolds (Sunder & Maleraju, 2013).
Antipsychotic Potential
- Studies on compounds with related structures have shown potential antipsychotic profiles without interacting with dopamine receptors, a notable departure from many clinically available antipsychotic agents. This suggests the exploration of novel mechanisms of action for psychiatric conditions (Wise et al., 1987).
Anti-Serotoninergic and Anti-Histaminic Effects
- Certain compounds in this chemical class have been explored for their anti-serotoninergic and anti-histaminic effects, particularly for the preventive treatment of conditions like serotonin-migraine, showcasing the broad therapeutic potential of these molecular frameworks (Sulman, Pfeifer, & Superstine, 1981).
Organocatalytic Asymmetric Reactions
- Research into the use of organocatalytic asymmetric reactions for constructing compounds with chiral centers demonstrates the interest in synthetic chemistry for creating molecules with precise stereochemical configurations for potential drug development (Li, Lin, & Du, 2019).
Solid Support Synthesis
- The efficiency of solid support synthesis methods for creating libraries of compounds with similar structures indicates a focus on streamlining the production of diverse molecules for screening and development (Ouyang, Tamayo, & Kiselyov, 1999).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c1-19(2)11-26-16-9-13(5-8-15(16)22-18(19)24)21-17(23)10-25-14-6-3-12(20)4-7-14/h3-9H,10-11H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZXSPAXDADDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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